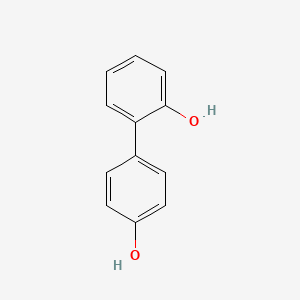

2,4'-Dihydroxybiphenyl

Description

Contextualization within the Field of Biphenyl (B1667301) Derivatives

2,4'-Dihydroxybiphenyl is an organic compound belonging to the biphenyl derivative class. This class of compounds is characterized by two phenyl rings linked by a single bond. The unique positioning of the hydroxyl groups on the biphenyl structure gives this compound distinct chemical properties and reactivity compared to its isomers and other biphenyl derivatives. Biphenyl derivatives, in general, are of significant interest in various fields of chemistry and serve as foundational structures for a wide array of compounds with important applications. researchgate.net

The biphenyl moiety is a crucial building block in the synthesis of numerous organic compounds, including those used in pharmaceuticals, agrochemicals, dyes, and liquid crystals. researchgate.netfishersci.ca The versatility of the biphenyl scaffold stems from its structural and electronic properties, which can be fine-tuned through the introduction of different functional groups. researchgate.net The synthesis of these derivatives often involves metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Ullmann, and Negishi reactions. rsc.orgacs.org

Evolution of Research Interest and Current Significance

Research interest in biphenyl derivatives has a long history, with continuous development of new synthetic methodologies and applications. rsc.org Initially, biphenyls were recognized for their role in the production of chemicals like dyes and pesticides. researchgate.net Over time, their importance has expanded significantly, particularly in medicinal chemistry and materials science. researchgate.netrsc.org

This compound, specifically, has gained attention for its role as an important intermediate in the synthesis of more complex molecules. A notable application is in the creation of polyether liquid crystals, which are utilized in electronic displays. The compound's unique structure also makes it a subject of study in areas such as antioxidant activity and environmental science. Research has indicated its involvement in the metabolic pathways of biphenyl derivatives and its potential role in biodegradation processes. The ongoing exploration of biphenyl derivatives, including this compound, continues to uncover new applications and deepen the understanding of their chemical and biological significance. rsc.orgresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C12H10O2 |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 611-62-1 |

| Appearance | Pale cream to pale brown powder |

| Melting Point | 106.0-113.0 °C |

| Boiling Point | 314-316 °C |

| Solubility | Insoluble in water |

This data is compiled from various chemical suppliers and databases. fishersci.cathermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOPNNNTBHXSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209991 | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-62-1 | |

| Record name | [1,1′-Biphenyl]-2,4′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Biphenyldiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 2,4'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 2,4 Dihydroxybiphenyl

Overview of Established Phenolic Precursor Coupling Routes

Several classical and modern coupling reactions are employed for the synthesis of biphenyl (B1667301) scaffolds. These methods, while effective for symmetrical biphenyls, often yield complex mixtures of isomers when applied to unsymmetrical targets like 2,4'-dihydroxybiphenyl.

Ullmann Coupling and its Regioselectivity Challenges

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a long-standing method for the formation of biaryl compounds. In the context of synthesizing dihydroxybiphenyls, this typically involves the coupling of halophenols. However, the traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper, which can lead to low yields and side reactions.

A significant challenge in using the Ullmann coupling for the synthesis of this compound is controlling the regioselectivity. A cross-coupling reaction between a 2-halophenol and a 4-halophenol would theoretically yield the desired product. However, this approach is complicated by competing homo-coupling reactions of each starting material, leading to the formation of symmetrical 2,2'-dihydroxybiphenyl and 4,4'-dihydroxybiphenyl (B160632) as byproducts. The separation of these isomers from the target this compound can be exceedingly difficult due to their similar physical properties. Modern advancements in the Ullmann reaction, such as the use of ligands and improved copper catalysts, have allowed for milder reaction conditions, but achieving high regioselectivity in the cross-coupling of different halophenols remains a significant hurdle.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has become a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance. For the synthesis of this compound, this would typically involve the coupling of a hydroxyphenylboronic acid with a halophenol.

A systematic study on the Suzuki-Miyaura couplings of various halophenols with phenol (B47542) boronic acids has revealed that the synthesis of 2,4'-biphenol is particularly challenging. acs.org Regardless of the combination of starting materials (e.g., 2-iodophenol (B132878) with 4-phenolboronic acid, or 4-iodophenol (B32979) with 2-phenolboronic acid), the yields of the desired 2,4'-isomer are often low. acs.org The electronic and steric properties of the substrates, as well as the reaction conditions, play a crucial role in determining the product distribution. The presence of the hydroxyl groups can influence the electronic nature of the coupling partners and potentially interfere with the catalytic cycle.

| Coupling Partners | Catalyst System | Solvent | Additive | Yield of 2,4'-Biphenol (%) | Reference |

| 2-Iodophenol and 4-Boronophenol | Pd/C | Water | K3PO4 | Low | acs.org |

| 4-Iodophenol and 2-Boronophenol | Pd/C | Water | K3PO4 | Low | acs.org |

Table 1: Representative Yields for the Suzuki-Miyaura Synthesis of 2,4'-Biphenol. This table illustrates the typically low yields obtained for the target isomer under standard conditions.

Oxidative Dimerization of Phenol Derivatives

Oxidative coupling of phenols is a biosynthetic route to many natural products and has been adapted for chemical synthesis. This method involves the oxidation of phenols to generate phenoxy radicals, which then couple to form biphenyl structures. While this approach can be effective for the synthesis of symmetrical biphenols, achieving selective cross-coupling between two different phenols to form an unsymmetrical biphenyl like this compound is a formidable challenge.

The oxidative cross-coupling of phenol and a para-substituted phenol would be a potential route. However, the reaction typically results in a mixture of all possible homo- and cross-coupled products (2,2'-, 4,4'-, and 2,4'-dihydroxybiphenyls), making the isolation of the desired isomer difficult. The regioselectivity of the coupling is influenced by the electronic and steric properties of the phenol starting materials and the specific oxidizing agent used. vtt.finih.govrsc.org

Challenges in Selective Regioisomeric Synthesis of this compound

The synthesis of this compound is plagued by challenges related to controlling the regiochemistry of the coupling reaction and the subsequent separation of the desired isomer from a complex mixture of products.

Steric and Electronic Hindrance Effects on Ortho-Substitution

The formation of the bond at the ortho-position of one of the phenol rings is often disfavored due to steric hindrance. The presence of the hydroxyl group at the ortho-position can physically block the approaching reactant, thereby favoring substitution at the less hindered para-position.

Electronically, the hydroxyl group is an ortho-, para-directing group, meaning it activates these positions for electrophilic substitution. In the context of coupling reactions, this electronic effect can lead to a mixture of ortho- and para-coupled products. The interplay between steric and electronic effects is complex and can be difficult to control, often resulting in poor regioselectivity.

Difficulties in Isomer Separation and Purification from Complex Mixtures

A major bottleneck in the synthesis of this compound is the separation of the desired isomer from the reaction mixture, which often contains the starting materials and the symmetrical 2,2'- and 4,4'-dihydroxybiphenyl isomers. These isomers often have very similar polarities and boiling points, making their separation by standard techniques like distillation or simple column chromatography challenging.

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like biphenyl or pyrenylethyl-bonded phases, may be required to achieve adequate separation. nih.govnacalai.com Gas chromatography-mass spectrometry (GC-MS) is another valuable tool for the analysis and identification of the different isomers in a mixture. thermofisher.commdpi.com However, these methods can be costly and time-consuming, especially for large-scale preparations.

| Isomer | Typical Retention Behavior in Reversed-Phase HPLC |

| 2,2'-Dihydroxybiphenyl | May have a different retention time due to intramolecular hydrogen bonding affecting its polarity. |

| 4,4'-Dihydroxybiphenyl | Generally has a distinct retention time from the 2,2'-isomer. |

| This compound | Often elutes closely to one of the symmetrical isomers, making baseline separation difficult. |

Table 2: General Elution Trends of Dihydroxybiphenyl Isomers in Reversed-Phase HPLC. The subtle differences in polarity make chromatographic separation a significant challenge.

Advanced Synthetic Techniques and Process Optimization

The synthesis of unsymmetrical dihydroxybiphenyls, such as this compound, presents unique challenges in achieving high regioselectivity and yield. Advanced synthetic methodologies and process optimization are crucial for overcoming these hurdles. These strategies focus on developing novel reaction pathways, catalytic systems, and targeted functionalization techniques to construct the biphenyl scaffold with precise control over substituent placement.

Design and Implementation of Ionic Pathway Syntheses for Unsymmetrical Biphenyls

The construction of unsymmetrical biphenyls often relies on cross-coupling reactions. While many of these reactions proceed through neutral organometallic intermediates, the use of ionic pathways, particularly involving ionic liquids as reaction media, has gained attention for its potential to enhance reaction rates, selectivity, and catalyst stability. mdpi.com

Ionic liquids (ILs) are salts with low melting points that can act as solvents for a wide range of organic and inorganic compounds. In the context of biphenyl synthesis, their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility characteristics, offer significant advantages. For instance, in Suzuki-Miyaura cross-coupling reactions—a common method for creating C-C bonds in biphenyls—ionic liquids can facilitate the reaction and allow for easier separation and recycling of the catalyst. mdpi.comrsc.org

Research has demonstrated that using a biphasic system with a hydrophobic ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) can significantly enhance enantioselectivity in certain reactions. mdpi.com While not directly a synthesis of the biphenyl backbone, this illustrates the potential of ILs to influence stereochemical outcomes. In the synthesis of biphenyls, ILs can stabilize catalytic species and intermediates, potentially leading to higher yields and cleaner reactions compared to traditional organic solvents. mdpi.com The design of these synthetic routes involves selecting an ionic liquid that not only solubilizes the reactants and catalyst but also favorably influences the reaction mechanism.

Table 1: Comparison of Reaction Media in a Representative Unsymmetrical Coupling Reaction

| Reaction Medium | Catalyst System | Temperature (°C) | Yield (%) | Catalyst Recycling |

| Toluene (B28343)/Water | Pd(OAc)2 / SPhos | 110 | 85-95 | Difficult |

| [bmim][PF6]/Water | PdCl2(dppf) | 100 | ~90 | Possible |

| t-butanol | Penicillium expansum lipase | 40 | 52 | Possible |

| [Bmim][PF6] | Penicillium expansum lipase | 40 | 86 | Possible |

This table presents illustrative data compiled from findings in biphenyl and related syntheses to compare the performance of conventional solvents versus ionic liquids. mdpi.comrsc.org

Evaluation of Novel Catalytic Systems and Solvent Effects

The efficiency of unsymmetrical biphenyl synthesis is heavily dependent on the catalytic system employed. Palladium-based catalysts are widely used, but ongoing research focuses on developing novel catalysts with higher activity, stability, and selectivity. rsc.orgacs.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for forming the crucial C-C bond in biphenyl structures. rsc.orgacs.org

The choice of ligand for the metal center is critical. Bulky phosphine (B1218219) ligands, such as SPhos, are often used with palladium acetate (B1210297) (Pd(OAc)₂) to facilitate the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, a key strategy for producing unsymmetrical biphenyls. rsc.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. rsc.org

Solvent effects play a crucial role in the outcome of these catalytic reactions. The solvent must solubilize the reactants and catalyst, but it can also influence the reaction rate and selectivity by stabilizing intermediates or participating in the catalytic cycle. Aromatic hydrocarbon solvents, such as toluene or mesitylene (B46885) (1,3,5-trimethylbenzene), are commonly used. The choice of solvent can impact factors like mass transfer and reaction temperature. While specific data on using unsymmetrical trimethylbenzene for this compound synthesis is not prominent, the principles of using such non-polar, high-boiling solvents are well-established for cross-coupling reactions to ensure the necessary reaction temperatures are reached and maintained. Flow synthesis in green solvents like 2-MeTHF is also being explored to optimize these processes, offering benefits in waste reduction and safety. nih.gov

Table 2: Effect of Different Catalytic Systems on a Representative Unsymmetrical Biphenyl Synthesis

| Catalyst | Ligand | Base | Solvent | Reaction Type |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Suzuki-Miyaura |

| NiCl₂(dppe) | None | N/A | THF | Negishi Coupling |

| Pd(dba)₂ | tris-o-furylphosphine | N/A | THF | Negishi Coupling |

| Copper | phenanthroline | Cs₂CO₃ | DMF | Suzuki-Miyaura |

This table summarizes various catalytic systems used in the synthesis of unsymmetrical biphenyls, based on established cross-coupling methodologies. rsc.org

Hydroxylation Strategies in Biphenyl Synthesis

Introducing hydroxyl groups onto the biphenyl scaffold is a key step in synthesizing compounds like this compound. This can be achieved either by using pre-hydroxylated starting materials in a coupling reaction or by post-synthesis hydroxylation of a biphenyl core.

Direct hydroxylation of an existing biphenyl ring is a challenging transformation that often requires harsh conditions and can suffer from a lack of regioselectivity. However, advanced methods are being developed. One such strategy involves the palladium-catalyzed, hydroxyl-directed C(sp²)–H hydroxylation. rsc.orgresearchgate.net For instance, [1,1'-biphenyl]-2-ol can be hydroxylated at the 2'-position to form 2,2'-biphenol (B158249) using a Pd(OAc)₂ catalyst with tert-butyl hydroperoxide (tBuOOH) as the oxidant. rsc.orgresearchgate.net This directed approach provides a pathway to specific dihydroxybiphenyl isomers that might be difficult to access through coupling methods.

Alternatively, transition-metal-catalyzed hydroxylation of aryl halides has become an efficient method for synthesizing phenols and their derivatives. nih.gov Various hydroxide (B78521) sources and their surrogates, including alkali metal hydroxides, water, and even acetohydroxamic acid, can be used. nih.gov For the synthesis of this compound, a strategy could involve the coupling of a protected hydroxyphenylboronic acid with a different protected hydroxyphenyl halide, followed by deprotection. This approach offers precise control over the positioning of the hydroxyl groups.

Table 3: Comparison of Hydroxylation Methods for Aryl Compounds

| Method | Reagents | Catalyst | Key Feature |

| Directed C-H Hydroxylation | tBuOOH | Pd(OAc)₂ | Regioselective hydroxylation directed by an existing -OH group. rsc.orgresearchgate.net |

| Aryl Halide Hydroxylation | Acetohydroxamic acid, Cs₂CO₃ | None (metal-free) | Utilizes a hydroxylating agent for aryl sulfonium (B1226848) salts. nih.gov |

| Decomposition Method | Hydrogen peroxide, acid catalyst | H₂SO₄ or Perchloric acid | Decomposes a precursor like 4,4'-di(2-hydroxy-2-propyl)biphenyl. google.com |

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl halide | Palladium complex | Builds the scaffold from pre-hydroxylated (and protected) precursors. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dihydroxybiphenyl

Redox Chemistry of Hydroxyl Groups

The redox chemistry of 2,4'-dihydroxybiphenyl is centered around its two hydroxyl groups, which are attached to different phenyl rings. These functional groups can undergo both oxidation and reduction, leading to a variety of derivatives. The electronic communication between the two aromatic rings, although not as direct as in a conjugated system, influences the reactivity of these hydroxyls.

Phenols and their derivatives are susceptible to oxidation, and this compound is no exception. The oxidation of its hydroxyl groups can lead to the formation of quinone or semiquinone radical species. libretexts.orgnih.gov The specific pathway and resulting product depend on the oxidant used and the reaction conditions.

The presence of a hydroxyl group activates the aromatic ring towards oxidation. For this compound, oxidation can theoretically occur on either ring. The hydroxyl group at the 2-position (ortho to the biphenyl (B1667301) linkage) can be oxidized to form an ortho-benzoquinone. This process involves a two-electron, two-proton transfer. The oxidation of catechols (1,2-dihydroxybenzenes) to o-quinones is a well-documented transformation. nih.gov Similarly, the hydroxyl group at the 4'-position (para to the biphenyl linkage) can be oxidized to a para-benzoquinone structure. The oxidation of hydroquinone (B1673460) to p-benzoquinone is a classic example of this type of reaction. libretexts.org

Studies on similar molecules, such as 2,2'-dihydroxybiphenyl derivatives, have shown that oxidation with reagents like alkaline ferricyanide (B76249) can yield unstable diphenoquinones. rsc.org Other oxidants, including ceric sulphate or lead tetra-acetate, can lead to different products. rsc.org In the case of this compound, the reaction is likely to proceed through a stepwise mechanism involving the formation of a phenoxy radical intermediate. The stability of this radical and the electronic effects of the second hydroxyl-substituted phenyl ring will dictate the final quinone product.

The general mechanism for the oxidation of a phenol (B47542) to a quinone is outlined below:

Initial Oxidation: A one-electron oxidation of a hydroxyl group forms a phenoxy radical.

Further Oxidation/Rearrangement: This radical can undergo further oxidation and rearrangement to yield the quinone structure.

The regioselectivity of the oxidation (i.e., which hydroxyl group is oxidized first and what type of quinone is formed) would be a subject of detailed mechanistic investigation, likely influenced by the relative oxidation potentials of the two non-equivalent hydroxyl groups.

The reduction of this compound primarily involves the reverse of the oxidation process, particularly the reduction of any quinone species formed. Quinones can be readily reduced back to their corresponding hydroquinones (dihydroxybenzene derivatives) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or stannous chloride (SnCl₂). libretexts.org This redox equilibrium is a key feature of quinone chemistry.

If this compound were oxidized to a quinone, its subsequent reduction would regenerate the dihydroxybiphenyl structure. This redox cycling capability is a hallmark of many phenolic and quinonoid compounds found in biological systems.

Beyond the reduction of quinones, other reduction processes could theoretically be applied to modify the biphenyl structure. For instance, catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially reduce the aromatic rings, leading to cyclohexyl-substituted cyclohexanol (B46403) derivatives. However, such reactions are less common and require forcing conditions due to the high stability of the aromatic system. More typically, the hydroxyl groups might be converted to other functional groups that are more amenable to reduction, though this falls under derivatization rather than direct reduction of the parent compound.

Electrophilic Aromatic Substitution Reactions on the Biphenyl Rings

The biphenyl scaffold undergoes electrophilic aromatic substitution (SEAr) reactions similar to benzene. nih.govwikipedia.org In this compound, the two hydroxyl groups are powerful activating, ortho, para-directing substituents. wikipedia.org This significantly influences the rate and regioselectivity of substitution reactions. The two aromatic rings are not equivalent, and the directing effects of the hydroxyl groups must be considered for each ring.

Ring A (with the 2-OH group): The hydroxyl group at position 2 strongly activates the ring. It directs incoming electrophiles to the positions ortho and para to it. The para position (position 5) is sterically accessible. The ortho position (position 3) is also available, while position 1 is blocked by the other ring.

Ring B (with the 4'-OH group): The hydroxyl group at position 4' also strongly activates this ring. It directs incoming electrophiles to the ortho positions (3' and 5'), as the para position is occupied by the biphenyl linkage.

Because both rings are strongly activated, polysubstitution is possible if the reaction is not carefully controlled. The precise location of substitution will depend on a balance between the electronic directing effects and steric hindrance. For many electrophiles, substitution is likely to occur on the less sterically hindered ring and at the most activated positions. For example, the positions ortho to the 4'-OH group (3' and 5') and the position para to the 2-OH group (position 5) are likely primary sites of attack. youtube.comyoutube.com

| Reaction Type | Reagent | Potential Major Products |

| Nitration | HNO₃ / H₂SO₄ | Substitution at positions 3', 5', and 5. |

| Halogenation | Br₂ / FeBr₃ | Substitution at positions 3', 5', and 5. |

| Sulfonation | Fuming H₂SO₄ | Substitution at positions 3', 5', and 5. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Substitution at positions 3', 5', and 5. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution at positions 3', 5', and 5. |

This table presents potential outcomes based on general principles of electrophilic aromatic substitution. Actual product distribution would require experimental verification.

Complexation Studies with Metal Ions

The hydroxyl groups of this compound provide potential sites for coordination with metal ions, allowing the molecule to act as a ligand. The arrangement of these groups allows for different binding modes. Specifically, the 2-hydroxy-phenyl moiety can function as a bidentate chelating agent, similar to a catechol. mdpi.com This "catechol-type" coordination involves the deprotonation of the hydroxyl group and coordination of the resulting phenoxide oxygen, along with the oxygen from the adjacent hydroxyl group, to a metal center, forming a stable five-membered chelate ring. mdpi.com

Many transition metal ions, as well as main group metals, can form complexes with diol ligands. sbmu.ac.irnih.gov The stability of these complexes depends on factors such as the nature of the metal ion, the pH of the solution (which affects deprotonation of the hydroxyl groups), and the presence of other ligands. ukwms.ac.id Studies on similar molecules like hydroxyflavones demonstrate that hydroxyl groups on aromatic rings are effective at chelating metal ions like Cu(II), Ni(II), and Zn(II). mdpi.comsbmu.ac.ir

Given its structure, this compound could form several types of metal complexes:

Monodentate Coordination: A single hydroxyl group could coordinate to a metal center. This is generally a weak interaction.

Bidentate Chelation: The 2-hydroxyl group and the oxygen of the 4'-hydroxyl group are too far apart to chelate a single metal ion. However, the 2-hydroxyl group and the phenyl ring's pi-system could potentially interact with a metal, or more likely, the molecule could bridge two metal centers. The most probable chelation would involve the 2-hydroxyl group if another donor group were present at the 3-position through derivatization.

Bridging Ligand: The molecule could act as a bridging ligand, with each hydroxyl group coordinating to a different metal ion, potentially leading to the formation of polynuclear complexes or coordination polymers.

| Metal Ion | Potential Coordination Mode | Resulting Complex Geometry (Example) |

| Cu(II) | Bidentate (Catechol-type) | Square-planar |

| Zn(II) | Bidentate (Catechol-type) | Tetrahedral |

| Fe(III) | Bidentate (Catechol-type) | Octahedral (e.g., with 3 ligands) |

| Ni(II) | Bidentate (Catechol-type) | Square-planar or Octahedral |

This table is illustrative of potential complexation behavior based on studies of similar phenolic ligands. sbmu.ac.irukwms.ac.id

Fundamental Mechanistic Insights into Molecular Interactions

The molecular structure of this compound allows for a range of non-covalent interactions that are fundamental to its behavior in chemical and biological systems. These interactions are governed by the molecule's polarity, hydrogen bonding capacity, and aromatic nature.

π-π Stacking: The two phenyl rings constitute an extended π-system. This allows for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions, though weaker than hydrogen bonds, contribute significantly to the stabilization of crystal lattices and molecular assemblies.

Hydrophobic Interactions: The biphenyl core is nonpolar and can participate in hydrophobic interactions with other nonpolar molecules or regions of larger macromolecules, such as the active sites of enzymes. nih.govresearchgate.net

Computational studies, such as molecular dynamics simulations and density functional theory (DFT) calculations, can provide detailed mechanistic insights into these interactions. researchgate.net For instance, such studies could elucidate the preferred conformation of the molecule (the dihedral angle between the two phenyl rings), the strength of intermolecular hydrogen bonds, and the binding energy associated with its interaction with other molecules or surfaces. These fundamental interactions underpin the molecule's physical properties and its potential applications in materials science and medicinal chemistry. nih.govresearchgate.net

Derivatization Strategies and Functionalization of 2,4 Dihydroxybiphenyl

Synthesis of Substituted 2,4'-Dihydroxybiphenyl Derivatives

The functionalization of the this compound scaffold is crucial for developing new compounds with tailored properties. researchgate.net The introduction of various functional groups can significantly alter the molecule's electronic and steric characteristics, leading to derivatives with enhanced bioactivity or utility in materials science. researchgate.net

The incorporation of allyl groups onto the dihydroxybiphenyl core is a significant derivatization strategy, exemplified by the natural product Honokiol (3′,5-Di(prop-2-en-1-yl)[1,1′-biphenyl]-2,4′-diol). wikipedia.org The presence and position of these allyl groups are critical for the biological activity of the resulting compounds. nih.gov For instance, unsubstituted 2,2'- and 4,4'-dihydroxybiphenyl (B160632) were found to be inactive in certain biological assays, highlighting the necessity of the allyl substituents for activity. nih.gov

The synthesis of allylated derivatives often involves strategies such as the Claisen rearrangement. nih.gov This process typically begins with the phenolic O-allylation of the dihydroxybiphenyl to form an allyl ether, which then undergoes a thermally induced rearrangement to move the allyl group onto the aromatic ring (C-allylation). nih.gov

Further derivatization of the allylated scaffold can produce a library of analogues. For example, Honokiol can be subjected to a substitution reaction with allyl bromide to yield bis-O-allyl honokiol. nih.gov A subsequent Claisen rearrangement of this derivative can then lead to the formation of a bis-C-allyl derivative. nih.gov These synthetic strategies allow for a systematic investigation of how the number and position of allyl groups influence the molecule's properties.

Table 1: Examples of Allyl Group Incorporation Reactions on Biphenol Scaffolds

| Precursor | Reagent | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Dihydroxybiphenyl | Allyl Halide | O-allylation | Allyl ether of dihydroxybiphenyl | nih.gov |

| Allyl ether of dihydroxybiphenyl | Heat | Claisen Rearrangement | Allylated dihydroxybiphenyl | nih.gov |

| Honokiol | Allyl Bromide | SN2 Reaction | Bis-O-allyl honokiol | nih.gov |

Beyond allylation, other functional groups can be introduced to the this compound structure to modify its characteristics. Common modifications include acetylation and methylation of the hydroxyl groups. nih.gov

Acetylation: This reaction converts the hydroxyl groups into ester groups. For example, Honokiol can be treated with acetic anhydride (B1165640) and a base like potassium carbonate to produce acetyl honokiol. nih.gov

Methylation: The hydroxyl groups can be converted to methoxy (B1213986) ethers. The reaction of Honokiol with methyl iodide in the presence of a base yields the permethylated derivative. nih.gov

Epoxidation: The allyl groups on derivatives like Honokiol can be epoxidized. For instance, the epoxidation of hexaallyloxy derivatives of oligo(aryloxycyclotriphosphazene) can be achieved using reagents like m-chloroperbenzoic acid, although the reaction may proceed incompletely. researchgate.net

Other Modifications: The hydroxyl groups can also react with reagents like methacryloyl chloride and glycidyl (B131873) methacrylate (B99206) to introduce polymerizable or cross-linking functionalities. researchgate.net

These modifications alter properties such as polarity, hydrogen-bonding capability, and steric bulk, which in turn affects the molecule's solubility, stability, and biological interactions. gcms.czlibretexts.org

Table 2: Synthesis of Non-Allyl Honokiol Derivatives

| Derivative | Reagents | Reaction Conditions | Yield | Ref |

|---|---|---|---|---|

| Acetyl honokiol | Acetic anhydride, K2CO3 | Room temperature, 30 min | 56% | nih.gov |

Chromatographic Techniques for Derivative Isolation and Purification

Following the synthesis of this compound derivatives, isolation and purification are critical steps to obtain compounds of high purity for further analysis and application. Chromatography is the cornerstone technique for this purpose. nih.gov

Column Chromatography: This is a widely used method for the purification of synthetic derivatives. For instance, acetylated and permethylated derivatives of Honokiol are recovered after synthesis using column chromatography on a silica (B1680970) gel stationary phase. nih.gov The choice of solvent system (eluent) is crucial for achieving good separation. Similarly, after extraction from natural sources, crude Honokiol can be purified using alumina (B75360) column chromatography. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical quantification and preparative purification. It was used for the quantitative analysis of 4,4'-dihydroxybiphenyl formation in a synthesis process, demonstrating its utility in monitoring reaction progress and purity. google.com Reversed-phase HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

Other Techniques: Advanced techniques such as flash chromatography and high-capacity high-speed countercurrent chromatography are also employed for the efficient purification of dihydroxybiphenyl derivatives like Honokiol from complex mixtures, such as its isomer magnolol (B1675913). wikipedia.org Recrystallization is another common, non-chromatographic method used to purify crude crystalline products like 4,4'-dihydroxybiphenyl. google.com

Impact of Derivatization on Reactivity and Applied Properties

Derivatization significantly influences the chemical reactivity and applied properties of this compound. The strategic addition of functional groups can enhance biological activity, improve stability, and modify physical properties for specific applications.

The introduction of allyl groups is a prime example of how derivatization impacts biological properties. While simple dihydroxybiphenyls may lack certain activities, allylated versions like Honokiol exhibit potent antitumor and antiangiogenic properties. nih.gov The positioning of the allyl groups is also critical, suggesting a specific structure-activity relationship. nih.gov The superior antioxidant activity of Honokiol compared to its isomer magnolol is attributed to its ortho-allyl group, which can form a stable six-membered ring after scavenging a hydroxyl radical. nih.gov Further modifications of Honokiol, such as acetylation or methylation, have been shown to modulate its antiproliferative activity against various cancer cell lines. nih.gov

From an analytical perspective, derivatization is a powerful tool to enhance detectability and improve chromatographic behavior. journalajacr.commdpi.com For gas chromatography (GC), derivatization can increase the volatility and thermal stability of the analyte. libretexts.org For HPLC, attaching a chromophore or fluorophore can significantly improve the response of UV or fluorescence detectors, respectively. journalajacr.comsdiarticle4.com This chemical modification can also alter the polarity of the derivatives, which can improve extraction efficiency from sample matrices and optimize retention in reversed-phase chromatography. libretexts.orgmdpi.com Moreover, derivatization can protect unstable functional groups, thus preserving the analyte during sample preparation and analysis. mdpi.com

Table 3: Impact of Functionalization on Properties of Biphenol Derivatives

| Derivatization | Functional Group Added | Impact on Properties | Ref |

|---|---|---|---|

| Allylation | Allyl (-CH2CH=CH2) | Confers/enhances biological activity (e.g., antitumor, antioxidant). nih.gov | nih.gov |

| Acetylation | Acetyl (-COCH3) | Modulates biological activity (e.g., antiproliferative). nih.gov | nih.gov |

| Methylation | Methyl (-CH3) | Modulates biological activity. nih.gov | nih.gov |

| General (Analytical) | Chromophores/Fluorophores | Enhances HPLC detectability. journalajacr.comsdiarticle4.com | journalajacr.comsdiarticle4.com |

Spectroscopic and Structural Characterization Techniques for 2,4 Dihydroxybiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,4'-Dihydroxybiphenyl, both ¹H and ¹³C NMR provide critical data for the assignment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-donating hydroxyl (-OH) groups and the anisotropic effects of the aromatic rings. Protons on the same ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The protons of the two hydroxyl groups will typically appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the aromatic carbons are influenced by the position of the hydroxyl groups. Carbons directly attached to the hydroxyl groups (ipso-carbons) will be shifted significantly downfield. The symmetry of the molecule, or lack thereof, will be reflected in the number of distinct carbon signals.

Due to the limited availability of experimentally derived and assigned NMR data for this compound in peer-reviewed literature, the following tables present predicted chemical shifts. These predictions are based on computational models that are widely used in chemical research to estimate NMR spectra.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.90 - 7.10 | d |

| H-4 | 6.80 - 7.00 | t |

| H-5 | 7.15 - 7.35 | t |

| H-6 | 6.95 - 7.15 | d |

| H-2', H-6' | 7.20 - 7.40 | d |

| H-3', H-5' | 6.80 - 7.00 | d |

| 2-OH | ~5.0 (variable) | s (broad) |

| 4'-OH | ~5.2 (variable) | s (broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 128 - 132 |

| C-2 | 152 - 156 |

| C-3 | 115 - 119 |

| C-4 | 120 - 124 |

| C-5 | 129 - 133 |

| C-6 | 118 - 122 |

| C-1' | 130 - 134 |

| C-2', C-6' | 128 - 132 |

| C-3', C-5' | 115 - 119 |

| C-4' | 155 - 159 |

Mass Spectrometry (MS) for Molecular Ion Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides the exact molecular weight and valuable information about the molecule's structure through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₁₂H₁₀O₂. The nominal molecular weight is 186 g/mol . High-resolution mass spectrometry (HRMS) can provide a more precise mass, confirming the elemental composition.

When subjected to ionization in a mass spectrometer (e.g., by electron impact), the this compound molecule will form a molecular ion (M⁺•). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

Common fragmentation pathways for phenolic and biphenyl (B1667301) compounds include:

Loss of a hydrogen atom: [M-H]⁺

Loss of a hydroxyl radical: [M-OH]⁺

Loss of carbon monoxide (CO): [M-CO]⁺•

Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual phenolic rings.

Rearrangement reactions: Such as the formation of stable aromatic cations.

A study on the fragmentation pathways of various bisphenols using electrospray ionization Orbitrap mass spectrometry revealed common product ions and neutral losses that are also relevant for this compound. dphen1.com For instance, the formation of a phenoxide ion at m/z 93 is a common fragmentation for many bisphenols. dphen1.com

Plausible Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 186 | [C₁₂H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 185 | [C₁₂H₉O₂]⁺ | Loss of H• |

| 169 | [C₁₂H₉O]⁺ | Loss of OH• |

| 158 | [C₁₁H₁₀O]⁺• | Loss of CO |

| 139 | [C₁₁H₇]⁺ | Loss of H₂O and CO |

| 94 | [C₆H₆O]⁺• | Phenol (B47542) radical cation from cleavage |

| 93 | [C₆H₅O]⁺ | Phenoxide ion from cleavage |

Advanced Spectroscopic Studies on Excited State Behavior

The behavior of this compound upon absorption of light is of significant interest. Advanced spectroscopic techniques can probe the properties of its electronically excited states.

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts in wavelength depending on the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org

For this compound, which possesses polar hydroxyl groups, a significant solvatochromic effect is expected. The ground state will be stabilized by polar, protic solvents through hydrogen bonding. Upon electronic excitation, the dipole moment of the molecule may change, leading to a different degree of stabilization of the excited state by the solvent.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption spectrum.

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will lead to a hypsochromic (blue) shift.

Expected Solvatochromic Shifts for this compound

| Solvent | Polarity | Expected Shift in λmax (Absorption) |

|---|---|---|

| Hexane | Non-polar | Shorter Wavelength |

| Toluene (B28343) | Non-polar | Shorter Wavelength |

| Dichloromethane | Polar aprotic | Intermediate Wavelength |

| Acetonitrile | Polar aprotic | Intermediate Wavelength |

| Ethanol | Polar protic | Longer Wavelength |

| Water | Polar protic | Longer Wavelength |

Fluorescence spectroscopy is a sensitive technique that provides information about the electronic excited states of molecules. Phenolic compounds, including this compound, often exhibit fluorescence that is sensitive to the pH of the solution. This is due to the deprotonation of the hydroxyl groups at different pH values, leading to the formation of monoanionic and dianionic species, each with distinct photophysical properties.

At neutral or acidic pH, this compound exists in its neutral form. As the pH increases, the more acidic hydroxyl group will deprotonate first, forming a monoanion. At even higher pH, the second hydroxyl group will deprotonate, forming a dianion. Each of these species (neutral, monoanion, dianion) will have a unique absorption and fluorescence spectrum.

The determination of the proton dissociation constants (pKa) of the hydroxyl groups can be achieved through spectroscopic titration, monitoring the changes in absorption or fluorescence intensity as a function of pH. nih.govresearchgate.net

The fluorescence of various dihydroxybiphenyls has been shown to be pH-dependent. The deprotonation of the hydroxyl groups generally leads to a red shift in the emission spectrum and can also affect the fluorescence quantum yield. The formation of the monoanion and dianion introduces negative charges, which can significantly alter the electronic structure and the nature of the excited state.

Expected pH-Dependent Behavior of this compound Fluorescence

| pH Range | Dominant Species | Expected Fluorescence Characteristics |

|---|---|---|

| Acidic to Neutral (e.g., pH < 7) | Neutral (dihydroxy form) | Fluorescence at a shorter wavelength. |

| Moderately Basic (e.g., pH 7-10) | Monoanion | Fluorescence is likely red-shifted compared to the neutral form. |

| Strongly Basic (e.g., pH > 10) | Dianion | Fluorescence may be further red-shifted or quenched depending on the specific electronic structure. |

Theoretical and Computational Studies on 2,4 Dihydroxybiphenyl

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Mechanisms

Quantum mechanics/molecular mechanics (QM/MM) is a powerful computational method that combines the accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less reactive environment. This approach is particularly useful for studying enzymatic reactions involving biphenyl (B1667301) compounds.

For instance, QM/MM studies have been instrumental in elucidating the dehydrogenation mechanism of biphenyl metabolites. A study on the enzyme BphB, a cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase, used a QM/MM approach to detail the dehydrogenation of cis-2,3-dihydro-2,3-dihydroxybiphenyl. nih.gov The calculations revealed that the average energy barriers for this process are relatively low, suggesting an efficient enzymatic reaction. nih.gov Such studies provide a detailed, atomistic view of the reaction pathway, identifying key amino acid residues that are crucial for the catalytic activity. nih.gov

Similarly, the ring-cleavage mechanism of 2,3-dihydroxybiphenyl by the enzyme 2,3-dihydroxybiphenyl dioxygenase (BphC) has been investigated using QM/MM calculations. acs.org These studies identified the reactive state as a complex between the substrate, an iron cofactor, and a dioxygen species. acs.org The rate-determining step of the reaction was determined to be a proton-coupled electron transfer, with a calculated energy barrier that is in close agreement with experimental values. acs.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely used to understand and predict the interactions between small molecules, like 2,4'-dihydroxybiphenyl derivatives, and biological macromolecules, such as proteins and enzymes. scispace.commdpi.com

Docking studies have been employed to investigate the interactions of dihydroxybiphenyl derivatives with various receptors. For example, the binding of 5,3'-diallyl-2,4'-dihydroxybiphenyl to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been analyzed using molecular docking to understand its potential as an inhibitor. indexacademicdocs.org These simulations provide insights into the specific binding modes and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

The reliability of docking methods is often validated by redocking a known ligand into its binding site and comparing the predicted pose with the experimentally determined one. mdpi.com The insights gained from molecular docking are crucial for structure-based drug design, helping to identify and optimize potential therapeutic agents.

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations for Electronic Structure

Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental quantum mechanical methods used to calculate the electronic structure of molecules. mdpi.comgithub.com DFT, in particular, has become a popular tool due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com

DFT calculations have been applied to various biphenyl derivatives to understand their structure, stability, and reactivity. For example, the optimized structure, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) map of a substituted biphenyl were computed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net The MEP map helps to identify the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other species. researchgate.net

While HF theory provides a foundational understanding of electronic structure, it does not account for electron correlation as comprehensively as DFT. github.comaps.org However, both methods are valuable for providing theoretical insights that complement experimental findings. For instance, theoretical analyses of IR and NMR spectra of biphenyl derivatives have been performed using DFT calculations, showing good agreement with experimental data. figshare.com

Analysis of Hydrogen-Bonding Networks and Conformational Energetics

The hydroxyl groups in this compound allow for the formation of hydrogen bonds, which play a critical role in determining its crystal structure and its interactions in solution. acs.org The analysis of these hydrogen-bonding networks provides valuable information about the supramolecular chemistry of this compound.

In the solid state, dihydroxybiphenyl derivatives often form extended hydrogen-bonded networks. For example, in a related compound, 4,4'-dihydroxy-biphenyl-2-carboxylic acid, the dihydroxy groups facilitate the formation of dimers through O–H···O interactions, while the carboxylic acid group allows for the formation of extended lamellar structures. smolecule.com The specific arrangement of these hydrogen bonds can lead to different crystal packing motifs, such as zigzag or helical chains, depending on the substitution pattern of the biphenyl core. smolecule.com

The conformation of biphenyl derivatives is characterized by the torsion angle between the two phenyl rings. This angle is influenced by a balance of steric and electronic effects. In the gas phase, biphenyl itself is twisted, but in the solid state, it can be planar. wikipedia.org Computational studies can be used to calculate the potential energy surface for this rotation and to identify the most stable conformations. The conformational energetics are important for understanding the molecule's shape and how it can interact with other molecules.

Molecular Modeling of Inclusion Complexes (if applicable to this compound)

Inclusion complexes are formed when a "host" molecule encapsulates a "guest" molecule. Cyclodextrins (CDs) are common host molecules that have a hydrophobic inner cavity and a hydrophilic exterior, making them capable of forming inclusion complexes with a variety of guest molecules, including biphenyl derivatives, in aqueous solutions. nih.gov The formation of these complexes can alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.gov

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are used to study the formation and structure of these inclusion complexes. researchgate.net For example, the inclusion complex of 4,4'-dihydroxybiphenyl (B160632) with β-cyclodextrin has been studied using molecular docking and the semi-empirical PM3 method. researchgate.net These studies help to determine the most stable orientation of the guest molecule within the host cavity and to identify the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.govresearchgate.net

The binding constants and thermodynamic parameters of inclusion complex formation can be determined experimentally and complemented by computational studies to provide a comprehensive understanding of the inclusion process. nih.gov For instance, a combined experimental and theoretical study on the inclusion of 4,4'-dihydroxybiphenyl in β-cyclodextrin showed good correlation between the experimental results and the molecular docking studies. researchgate.net

Applications in Materials Science and Polymer Chemistry Research

Utilization as an Intermediate in Polymer Production

As a dihydroxy compound, 2,4'-Dihydroxybiphenyl possesses the necessary functional groups to act as a monomer or an intermediate in the synthesis of various polymers. Its asymmetrical structure, in contrast to the linear and rigid structure of the 4,4' isomer, is expected to impart different characteristics, such as potentially increased solubility and altered thermal properties, to the resulting polymers.

The synthesis of high-performance polymers like polycarbonates and epoxy resins typically involves the reaction of a diol (a dihydroxy compound) with reagents like phosgene (B1210022) (or its substitutes) for polycarbonates, or epichlorohydrin (B41342) for epoxy resins. While bisphenols are a cornerstone of this industry, with Bisphenol-A (BPA) being the most prominent example, research into alternatives is ongoing.

Currently, there is a significant lack of specific published research detailing the synthesis and characterization of high-performance polycarbonates or epoxy resins derived directly from this compound. The bulk of academic and patent literature focuses on symmetrical isomers, such as 4,4'-dihydroxybiphenyl (B160632), which are often selected to enhance thermal stability and mechanical strength due to the rigid, linear polymer chains they form. The potential impact of the asymmetric nature of this compound on the properties of these resins remains an area that is not well-explored in scientific literature.

Liquid crystal polymers (LCPs) are a class of materials that exhibit properties between those of highly ordered crystals and disordered liquids. The rigidity and rod-like structure of the biphenyl (B1667301) unit are highly desirable for creating the mesogens that are fundamental to liquid crystalline behavior. Consequently, 4,4'-dihydroxybiphenyl is a well-known monomer in the production of thermotropic LCPs for applications requiring high thermal stability and mechanical strength.

However, the application of the unsymmetrical this compound in the synthesis of polyether liquid crystals is not documented in available research. The non-linear geometry of the 2,4'- isomer would likely disrupt the packing and alignment necessary for the formation of conventional liquid crystal phases, making its specific role in electronic display technologies currently unestablished.

Role as a Crosslinking Agent in Hydrogel Synthesis

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. Their properties are heavily dependent on the crosslinking agent used to connect the polymer chains. Dihydroxy compounds can be modified, for example through acrylation, to create difunctional monomers that act as crosslinkers in polymerization reactions.

While research has been conducted on diacrylate derivatives of the symmetrical 4,4'-dihydroxybiphenyl as a hydrophobic crosslinker to create temperature-responsive hydrogels, there is no corresponding research available that describes the synthesis or use of a crosslinking agent derived from this compound for hydrogel synthesis. The potential influence of its asymmetrical structure on the swelling behavior, mechanical properties, and stimuli-responsiveness of hydrogels has not been reported.

Development of Chelating Ion-Exchange Resins for Specific Metal Ion Removal

Chelating ion-exchange resins are specialized polymers that contain functional groups capable of forming stable complexes with specific metal ions, allowing for their selective removal from solutions. These resins are typically synthesized by functionalizing a polymer backbone, such as polystyrene-divinylbenzene, with appropriate chelating ligands.

There is very limited and inconclusive information regarding the use of this compound in this field. One study abstract describes the synthesis of a copolymer resin from 2,4-dihydroxybiphenyl, biuret, and formaldehyde (B43269) and reports on its chelating ion-exchange properties for certain metal ions. However, conflicting information within the source document regarding the precise biphenyl isomer used makes this data difficult to verify and expand upon. Comprehensive, peer-reviewed studies detailing the synthesis, characterization, and performance of chelating resins based on this compound for specific metal ion removal are not currently available.

Environmental Research and Biodegradation Studies of 2,4 Dihydroxybiphenyl

Microbial Degradation Pathways of Biphenyl (B1667301) Derivatives

The microbial breakdown of biphenyl and its hydroxylated derivatives is primarily an aerobic process initiated by a class of enzymes known as dioxygenases. These enzymes introduce hydroxyl groups onto the aromatic rings, making them susceptible to cleavage and further degradation.

Characterization of Bacterial Dioxygenases (e.g., BphB) and Their Catalytic Specificity

The initial and rate-limiting step in the aerobic degradation of biphenyl is catalyzed by biphenyl dioxygenase (BPDO), a multi-component enzyme system. The terminal dioxygenase component, often encoded by the bphA gene, is responsible for the stereospecific introduction of two hydroxyl groups at the 2,3-position of the biphenyl ring, forming cis-2,3-dihydro-2,3-dihydroxybiphenyl. This product is then dehydrogenated by cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) to yield 2,3-dihydroxybiphenyl.

The catalytic specificity of BPDOs from different bacterial strains varies significantly, influencing the range of biphenyl derivatives they can transform. For instance, the BPDO from Burkholderia xenovorans LB400 has a broad substrate specificity and can oxidize a wide array of polychlorinated biphenyls (PCBs), while the enzyme from Pseudomonas pseudoalcaligenes KF707 shows higher activity towards certain di-para-substituted PCBs. The large subunit of the terminal dioxygenase (BphA1) is a primary determinant of this substrate specificity.

Comparative Pathway Analysis of Dihydroxybiphenyl Isomers (e.g., 2,2'-, 2,3-, 3,3'-)

Studies on the microbial metabolism of various dihydroxybiphenyl isomers have revealed distinct degradation pathways and efficiencies. For example, Comamonas testosteroni B-356 has been shown to metabolize 2,2'- and 3,3'-dihydroxybiphenyl. The metabolism of 2,2'-dihydroxybiphenyl can lead to the formation of 2,3,2'-trihydroxybiphenyl, which is then subject to ring cleavage. However, the degradation of 3,3'-dihydroxybiphenyl by the same strain can result in the formation of dead-end metabolites through the tautomerization of the dihydrodiol intermediate.

Research on Pseudomonas sp. strain HBP1 has demonstrated its ability to grow on 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl. The initial step involves an NADH-dependent monooxygenase that hydroxylates these compounds to form 2,3-dihydroxybiphenyl and 2,2',3-trihydroxybiphenyl, respectively. These catecholic intermediates then undergo meta-cleavage.

While direct studies on the complete microbial degradation pathway of 2,4'-Dihydroxybiphenyl are limited, it is plausible that its metabolism follows a similar pattern. It is likely initiated by a hydroxylation step, potentially catalyzed by a monooxygenase or dioxygenase, to form a trihydroxybiphenyl. The position of this additional hydroxylation would be crucial for the subsequent ring cleavage. Based on the degradation of other isomers, hydroxylation ortho to one of the existing hydroxyl groups to form a catechol-like structure (e.g., 2,3,4'-trihydroxybiphenyl or 2,4',5'-trihydroxybiphenyl) would be a probable initial step, making the molecule susceptible to ring-cleavage dioxygenases.

The table below summarizes the observed degradation products for some dihydroxybiphenyl isomers, providing a basis for predicting the fate of this compound.

| Dihydroxybiphenyl Isomer | Bacterial Strain | Key Intermediate(s) |

| 2,2'-Dihydroxybiphenyl | Comamonas testosteroni B-356 | 2,3,2'-Trihydroxybiphenyl |

| 3,3'-Dihydroxybiphenyl | Comamonas testosteroni B-356 | Dead-end tautomerization products |

| 2,2'-Dihydroxybiphenyl | Pseudomonas sp. strain HBP1 | 2,2',3-Trihydroxybiphenyl |

| 4-Hydroxybiphenyl | Pseudomonas sp. strain FH23 | 2,3,4'-Trihydroxybiphenyl |

Role in the Biodegradation of Aromatic Compounds in Contaminated Environments

The microbial degradation of biphenyl and its hydroxylated derivatives is a key process in the natural attenuation and bioremediation of environments contaminated with aromatic compounds. These compounds can originate from industrial activities, incomplete combustion of fossil fuels, and the breakdown of more complex pollutants like PCBs and polycyclic aromatic hydrocarbons (PAHs).

Microbial communities in contaminated soils and sediments often possess the genetic capacity to degrade a wide range of aromatic substrates. The enzymes of the biphenyl catabolic pathway, due to their broad substrate specificity, play a significant role in the transformation of not only biphenyl but also various substituted and hydroxylated analogs. This metabolic versatility is crucial for the detoxification of contaminated sites. The presence and activity of these microbial pathways are influenced by environmental factors such as oxygen availability, pH, and the presence of other nutrients.

Formation of Hydroxylated Metabolites in Environmental Systems

Hydroxylated biphenyls, including this compound, are formed in the environment through various biotic and abiotic processes. The microbial metabolism of biphenyl and PCBs is a significant source of these compounds. Aerobic degradation of PCBs by bacteria primarily proceeds through dioxygenase-catalyzed reactions, leading to the formation of dihydroxylated intermediates that are typically subject to ring cleavage. However, under certain conditions, mono-hydroxylated intermediates can accumulate.

Furthermore, fungi have been shown to hydroxylate biphenyl, producing compounds such as 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl (B160632). Abiotic processes, such as reactions with hydroxyl radicals in the atmosphere and aquatic environments, can also contribute to the formation of hydroxylated biphenyls from their parent compounds. These hydroxylated metabolites are often more water-soluble than the parent compounds but can also exhibit different toxicological properties.

Enzyme Engineering and Site-Directed Mutagenesis for Enhanced Biodegradation Efficiency

The efficiency and substrate range of the key enzymes in the biphenyl degradation pathway can be enhanced through protein engineering techniques. Site-directed mutagenesis and DNA shuffling have been successfully employed to modify biphenyl dioxygenases to improve their activity towards specific pollutants, particularly recalcitrant PCB congeners.

By altering key amino acid residues in the active site of the BphA1 subunit, researchers have been able to expand the substrate specificity of the enzyme, increase its catalytic activity, and alter its regiospecificity of hydroxylation. For example, mutagenesis of the bphA gene from Pseudomonas sp. strain LB400 resulted in an enzyme with a broader range of degradable PCB congeners. These engineered enzymes have the potential to be used in bioremediation applications to more effectively degrade a wider range of aromatic pollutants, including various hydroxylated biphenyls. While specific engineering efforts targeting this compound degradation are not widely reported, the principles established from PCB degradation studies are applicable.

The table below provides examples of amino acid substitutions in BphA1 and their impact on substrate specificity, illustrating the potential of enzyme engineering.

| Original Enzyme Source | Amino Acid Substitution | Effect on Substrate Specificity |

| Pseudomonas sp. LB400 | Multiple substitutions in BphA | Increased activity against several PCB congeners |

| P. pseudoalcaligenes KF707 | Thr376Asn in BphA1 | Expanded range of biodegradable PCB congeners |

| Burkholderia xenovorans LB400 | T335A/F336M in BphA | Enhanced transformation of 2,6-dichlorobiphenyl |

Catalytic Applications and Enzyme Mediated Transformations Involving 2,4 Dihydroxybiphenyl

Mechanistic Studies of Enzymes Interacting with Biphenyls and Their Hydroxylated Forms

Enzymatic systems, particularly in bacteria, have evolved sophisticated pathways to metabolize aromatic compounds like biphenyl (B1667301) and its derivatives. These pathways are initiated by powerful oxygenase enzymes that introduce hydroxyl groups, followed by dehydrogenases that restore aromaticity, preparing the molecule for ring cleavage.

Following the initial oxygenation of biphenyl, the resulting non-aromatic cis-dihydrodiol intermediate is acted upon by a dehydrogenase. This crucial step re-establishes the aromaticity of the ring, producing a dihydroxybiphenyl (catechol) derivative. The key enzyme responsible is biphenyl-2,3-dihydrodiol 2,3-dehydrogenase (BphB). nih.govasm.org

BphB belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. researchgate.net The catalytic mechanism involves the oxidation of the cis-dihydrodiol to the corresponding catechol. Thermodynamic studies show that while the initial dehydrogenation is slightly endothermic, it is exergonic (spontaneous), and the subsequent tautomerization from a keto-intermediate to the final, stable catechol product is highly favorable. nih.govresearchgate.net The mechanism is consistent with other SDR enzymes, utilizing a cofactor such as NAD+ to accept a hydride from the substrate. This process is facilitated by conserved amino acid residues, like tyrosine and lysine, within the enzyme's active site which act as general acids/bases to shuttle protons. researchgate.net

| Component | Description |

|---|---|

| Substrate | cis-2,3-Dihydroxy-2,3-dihydrobiphenyl |

| Enzyme | Biphenyl-2,3-dihydrodiol dehydrogenase (BphB) |

| Cofactor | NAD+ |

| Product | 2,3-Dihydroxybiphenyl |

The aerobic bacterial degradation of biphenyl is typically initiated by a powerful multi-component enzyme system known as biphenyl dioxygenase (BphA). asm.org This enzyme belongs to the Rieske non-heme iron-dependent oxygenase family, which is renowned for its ability to catalyze the difficult reaction of incorporating both atoms of molecular oxygen into a stable aromatic ring. nih.govnih.gov

The BphA system is composed of several protein components that work in concert to achieve catalysis. asm.orgexlibrisgroup.com An NADH-dependent reductase first accepts electrons from NADH. These electrons are then shuttled by a small iron-sulfur protein, ferredoxin, to the terminal oxygenase component. nih.govexlibrisgroup.com The terminal oxygenase, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center in its active site, performs the catalytic oxidation. asm.orgexlibrisgroup.com

The proposed mechanism involves the reduction of the mononuclear iron center, which then binds and activates molecular oxygen. acs.org Recent studies suggest the formation of a highly reactive Fe(III)-superoxo or Fe(III)-hydroperoxo species, which attacks the aromatic ring of biphenyl. acs.org This results in the stereospecific formation of cis-(2R,3S)-dihydroxy-2,3-dihydrobiphenyl, a non-aromatic dihydrodiol, which serves as the substrate for the next enzyme in the pathway, BphB. asm.org

| Enzyme System Component | Function |

|---|---|

| Reductase (e.g., BphA4) | Accepts electrons from NADH and transfers them to Ferredoxin. |

| Ferredoxin (e.g., BphA3) | A small iron-sulfur protein that shuttles electrons to the terminal oxygenase. |

| Terminal Oxygenase (e.g., BphA1/A2) | The catalytic component (α3β3 heterohexamer) containing the Rieske [2Fe-2S] center and the mononuclear Fe(II) active site where O2 is activated and biphenyl is hydroxylated. asm.org |

Research on Biological Activities and Mechanistic Insights Excluding Clinical and Toxicological Studies

Antioxidant Activity: Investigation of Free Radical Scavenging Mechanisms

The antioxidant potential of phenolic compounds is a well-established area of research. researchgate.net Like other biphenols, 2,4'-Dihydroxybiphenyl is recognized for its antioxidant properties, which are largely attributed to its ability to scavenge free radicals. This capacity is crucial in mitigating oxidative stress, a process implicated in a variety of pathological conditions. mdpi.com

Antimicrobial Properties: Mechanistic Basis of Action

Compounds featuring a biphenyl (B1667301) structure are known to possess antimicrobial effects. researchgate.net While research specifically on this compound is ongoing, the broader class of biphenyl compounds demonstrates activity against various microbes through several proposed mechanisms. These include the disruption of cell walls or membranes and the inhibition of essential cellular processes like protein and nucleic acid synthesis. researchgate.net The hydroxyl groups are believed to play a significant role in this activity, potentially through the formation of hydrogen bonds with microbial cell components, leading to membrane destabilization. researchgate.net

Interactions with Cellular Components and Molecular Targets (e.g., enzyme expression)

The biological activity of this compound is intrinsically linked to its interactions with various cellular components and molecular targets. The hydroxyl groups enable the formation of complexes with metal ions, which can, in turn, influence biological processes.

One area of significant research is the interaction of biphenyl derivatives with enzymes involved in their own metabolism. For instance, in vitro studies have shown that this compound can induce the expression of enzymes responsible for its degradation. This compound acts as a substrate for extradiol dioxygenases, enzymes that are crucial for the breakdown of aromatic compounds. Specifically, enzymes like biphenyl-2,3-diol (B71989) 1,2-dioxygenase (encoded by the bphC gene) are involved in the meta-cleavage of biphenyl rings, a key step in their degradation pathway. tandfonline.comgenome.jp The metabolism of dihydroxybiphenyls by bacterial catabolic pathways can sometimes lead to the formation of dead-end metabolites. nih.gov

Role as a Phytoalexin Precursor in Plant Defense Mechanisms

Plants have evolved sophisticated defense mechanisms against pathogens, often involving the production of low molecular weight antimicrobial compounds called phytoalexins. plantsjournal.comresearchgate.netnih.govmdpi.com These compounds are synthesized in response to stress, including microbial infections. plantsjournal.commdpi.com Biphenyls and related compounds, dibenzofurans, function as phytoalexins in certain plant species, particularly in the subtribe Malinae of the Rosaceae family, which includes apples and pears. plos.orgresearchgate.net

Elucidation of Biosynthesis Pathways (e.g., via Biphenyl Synthase)

The biosynthesis of these defensive compounds is initiated by the enzyme biphenyl synthase (BIS). plos.org This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl (B3428892). plos.orgresearchgate.net This initial biphenyl structure then serves as a precursor for a variety of other phytoalexins. plos.org The production of phytoalexins is a result of the de novo synthesis of the enzymes involved in their biosynthetic pathways following pathogen detection. researchgate.netnih.gov

Identification and Characterization of Downstream Metabolites and Their Biological Functions

Following the initial synthesis of the biphenyl core by BIS, a series of enzymatic reactions, including hydroxylations and O-methylations, lead to a diverse array of downstream metabolites. plos.orgresearchgate.net For example, the precursor 3,5-dihydroxybiphenyl can undergo sequential O-methylation and hydroxylation to form aucuparin, a widely distributed biphenyl phytoalexin. researchgate.net In fire blight-infected pear shoots, a number of biphenyl and dibenzofuran (B1670420) derivatives have been identified, demonstrating the array of phytoalexins produced in response to infection. plos.org These downstream metabolites often exhibit fungitoxic properties, inhibiting the growth of pathogenic fungi. plantsjournal.com The specific metabolic pathways and the resulting compounds can vary between different plant species. nih.gov In some cases, the metabolism of biphenyls in plants can lead to hydroxylated derivatives. temple.eduacs.org

Q & A

Q. What are the standard methods for synthesizing and purifying 2,4'-dihydroxybiphenyl derivatives for laboratory studies?

Synthesis typically involves coupling phenolic precursors via Ullmann or Suzuki-Miyaura reactions, followed by hydroxylation steps. For purification, column chromatography (silica gel or reverse-phase) is commonly used to isolate derivatives like 5,3'-diallyl-2,4'-dihydroxybiphenyl (Honokiol). High-performance liquid chromatography (HPLC) with UV detection (e.g., 280 nm) ensures purity, as described in metabolite isolation protocols for structurally similar biphenyl derivatives . Crystallization using ethanol/water mixtures may further refine purity .

Q. What analytical techniques are critical for characterizing this compound and its analogs?

Key methods include:

- UV-VIS Spectroscopy : Quantifies concentration using extinction coefficients (e.g., ε = ~6,780 M⁻¹ cm⁻¹ for dihydroxybiphenyls) .

- HPLC : Resolves metabolites and degradation products (retention times vary with hydrophilicity; e.g., 13.4 min for 2,2'-dihydroxybiphenyl vs. 6.9 min for tetrahydroxy derivatives) .

- Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 204 for dihydroxybiphenyl) and fragmentation patterns (e.g., loss of –OH groups) .

- NMR : Assigns substitution patterns (e.g., ¹H NMR for allyl protons in Honokiol derivatives) .

Advanced Research Questions

Q. How do bacterial dioxygenases interact with this compound during biodegradation?

Biphenyl-degrading bacteria (e.g., Comamonas spp.) employ meta-cleavage pathways involving extradiol dioxygenases. While 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC) is well-characterized , this compound metabolism may require enzyme variants with distinct substrate specificity. Key steps: